molecular formula C19H20N4O B2661128 5-methyl-1-phenyl-N-(1-(p-tolyl)ethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1032228-58-2

5-methyl-1-phenyl-N-(1-(p-tolyl)ethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2661128
CAS No.: 1032228-58-2
M. Wt: 320.396
InChI Key: IAHCAPVDNGOQEW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography . This would provide detailed information about the arrangement of atoms in the molecule and the lengths and angles of the chemical bonds.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the conditions and the other reactants present. The triazole ring and the carboxamide group are both reactive and could participate in a variety of chemical reactions .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many triazole derivatives have been found to have biological activity and are used in fields such as pharmacy and agriculture .

Properties

IUPAC Name

5-methyl-N-[1-(4-methylphenyl)ethyl]-1-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c1-13-9-11-16(12-10-13)14(2)20-19(24)18-15(3)23(22-21-18)17-7-5-4-6-8-17/h4-12,14H,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAHCAPVDNGOQEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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